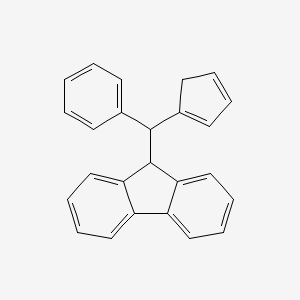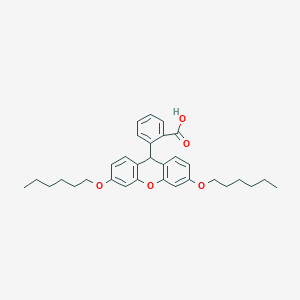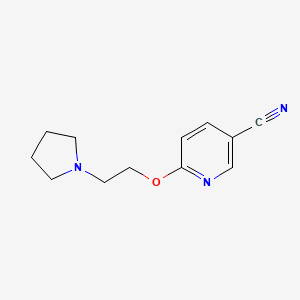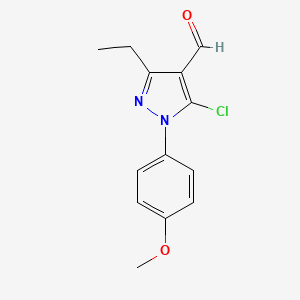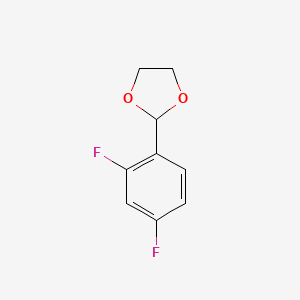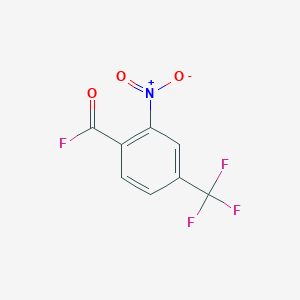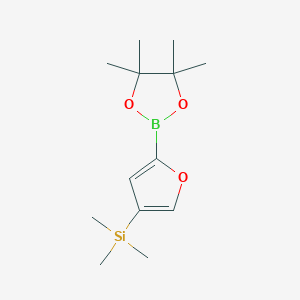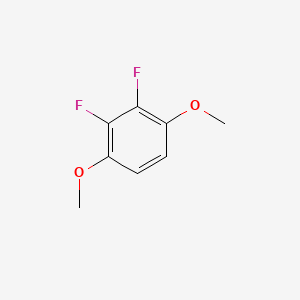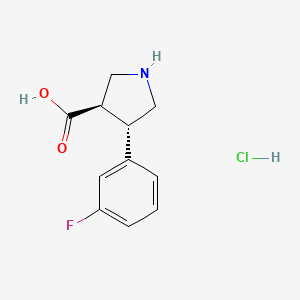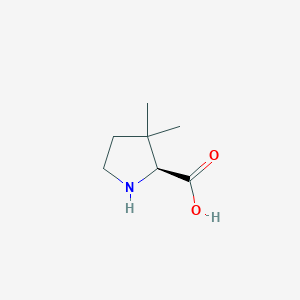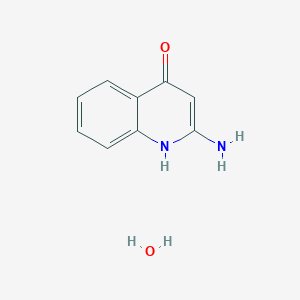
2-Amino-4-hydroxyquinoline hydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-4-hydroxyquinoline hydrate is a chemical compound with the molecular formula C9H8N2O.H2O. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its significant biological and pharmaceutical activities, making it valuable in various fields of scientific research .
作用机制
Target of Action
2-Amino-4-hydroxyquinoline hydrate is a derivative of quinolines, which are known to have a broad spectrum of biological activities . Quinolines and their derivatives have been isolated from plants, animals, and microorganisms, and have demonstrated numerous biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor .
Mode of Action
Quinolines and quinolones, in general, have been found to exhibit their bioactivities through different mechanisms of action . For instance, some quinolines act as inhibitors of 2OG-dependent enzymes in epigenetic processes .
Biochemical Pathways
Quinolines are known to regulate the production of several virulence factors such as pyocyanin and hydrogen cyanide, as well as biofilm formation .
Pharmacokinetics
It’s important to note that these properties can significantly impact the bioavailability of a compound .
Result of Action
Quinolines and quinolones have been found to exhibit a broad spectrum of bioactivities, including antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor effects .
Action Environment
Factors such as temperature, ph, and the presence of other substances can potentially influence the action of a compound .
生化分析
Biochemical Properties
2-Amino-4-hydroxyquinoline hydrate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been shown to exhibit antimicrobial, anticancer, and antifungal properties. The compound interacts with enzymes such as topoisomerases, which are involved in DNA replication and transcription. By inhibiting these enzymes, this compound can interfere with the proliferation of cancer cells and the replication of microbial pathogens .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can induce apoptosis in cancer cells by activating caspases, which are enzymes that play a crucial role in programmed cell death. Additionally, this compound can alter the expression of genes involved in cell cycle regulation, leading to cell cycle arrest and inhibition of cell proliferation .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound can bind to the active sites of enzymes, thereby inhibiting their activity. For example, it can inhibit the activity of topoisomerases by stabilizing the enzyme-DNA complex, preventing the re-ligation of DNA strands. This leads to the accumulation of DNA breaks and ultimately cell death. Additionally, this compound can modulate the expression of genes involved in apoptosis and cell cycle regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been reported that this compound is relatively stable under standard laboratory conditions. Prolonged exposure to light and air can lead to its degradation. Long-term studies have shown that the compound can have sustained effects on cellular function, including the induction of apoptosis and inhibition of cell proliferation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exhibit therapeutic effects, such as the inhibition of tumor growth and the reduction of microbial infections. At high doses, this compound can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. It is important to determine the optimal dosage to achieve the desired therapeutic effects while minimizing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, which catalyze the oxidation of the compound. The metabolites of this compound can further undergo conjugation reactions, such as glucuronidation and sulfation, to enhance their excretion from the body. These metabolic pathways play a crucial role in determining the compound’s pharmacokinetics and pharmacodynamics .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cells, this compound can bind to intracellular proteins, such as albumin, which facilitates its distribution to different cellular compartments. The compound’s localization and accumulation within specific tissues can influence its biological activity and therapeutic effects .
Subcellular Localization
The subcellular localization of this compound is an important factor that affects its activity and function. The compound can be targeted to specific cellular compartments or organelles through various mechanisms, such as targeting signals and post-translational modifications. For example, this compound can be localized to the nucleus, where it can interact with DNA and nuclear proteins to exert its effects on gene expression and DNA replication. Additionally, the compound can be localized to the mitochondria, where it can induce apoptosis by disrupting mitochondrial function .
准备方法
The synthesis of 2-Amino-4-hydroxyquinoline hydrate can be achieved through several methods. One common synthetic route involves the reaction of anthranilic acid derivatives with suitable reagents under specific conditions. Another method includes the hydrolysis of 4-amino-2-quinolones . Industrial production methods often involve optimized reaction conditions to ensure high yield and purity of the compound .
化学反应分析
2-Amino-4-hydroxyquinoline hydrate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups .
科学研究应用
2-Amino-4-hydroxyquinoline hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Biology: The compound exhibits significant biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
相似化合物的比较
2-Amino-4-hydroxyquinoline hydrate can be compared with other similar compounds, such as:
2-Hydroxyquinoline: Another derivative of quinoline with similar biological activities.
4-Hydroxyquinoline: Known for its pharmaceutical applications.
8-Hydroxyquinoline: Exhibits a broad range of biological activities, including antimicrobial and anticancer effects
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which make it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
2-amino-1H-quinolin-4-one;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O.H2O/c10-9-5-8(12)6-3-1-2-4-7(6)11-9;/h1-5H,(H3,10,11,12);1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEEJIAXWHNIFLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(N2)N.O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-Methyl-1-[3-(trifluoromethyl)benzoyl]piperazine](/img/structure/B6329017.png)
